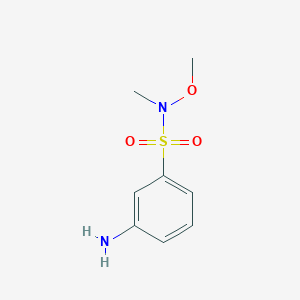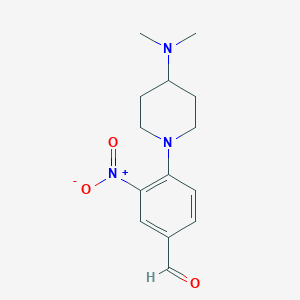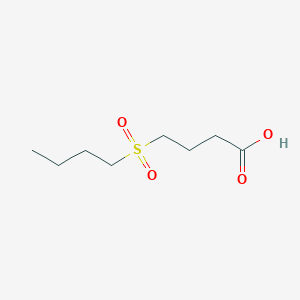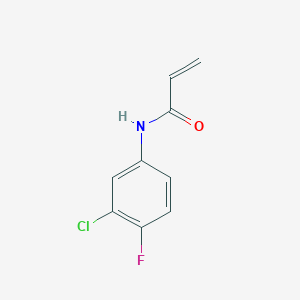![molecular formula C12H9F3N2O B1386482 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-51-9](/img/structure/B1386482.png)
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Vue d'ensemble
Description
“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the CAS Number: 1306605-05-9 . It has a molecular weight of 290.67 . The compound is also known as 4- { [6- (trifluoromethyl)-2-pyridinyl]oxy}aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mécanisme D'action
TFPOA is an aromatic compound that can interact with other molecules through hydrogen bonding and van der Waals forces. Its unique chemical structure allows it to interact with other molecules in a specific way, which can be used to study the structure and function of enzymes. In addition, TFPOA can form complexes with metal ions, which can be used to study the properties of coordination compounds.
Biochemical and Physiological Effects
TFPOA is an organic compound that has no known biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
TFPOA has several advantages for use in lab experiments. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 132-134°C. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to using TFPOA in lab experiments. Its unique chemical structure makes it difficult to study the structure and function of enzymes and other molecules. In addition, its low solubility in water limits its use in certain applications.
Orientations Futures
There are several potential future directions for the use of TFPOA. It could be used as a reagent in organic synthesis to study the properties of organic compounds. It could also be used as a ligand in coordination chemistry to study the properties of coordination compounds. In addition, it could be used as a catalyst in the synthesis of organic compounds and to identify new drug targets. Finally, it could be used to study the structure and function of enzymes.
Applications De Recherche Scientifique
TFPOA has a variety of scientific research applications. It is used as a reagent in organic synthesis and to study the properties of organic compounds. It is also used in the development of drugs, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. In addition, TFPOA can be used to study the structure and function of enzymes and to identify new drug targets.
Safety and Hazards
Propriétés
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPMQPSYJQNRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)



![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)






![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)
